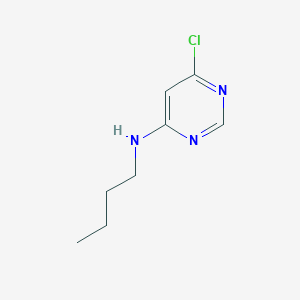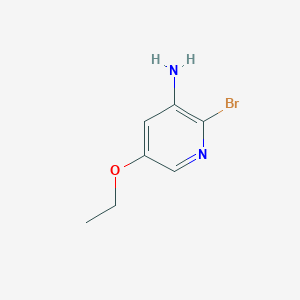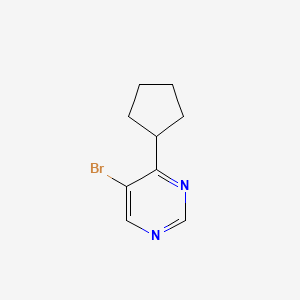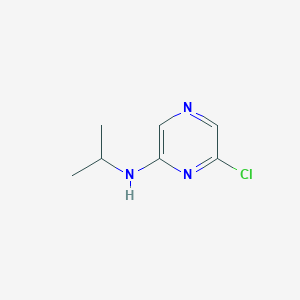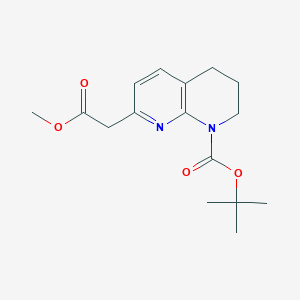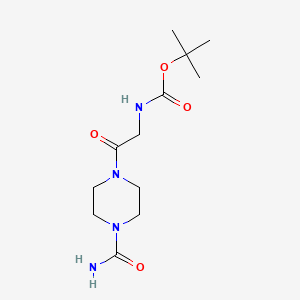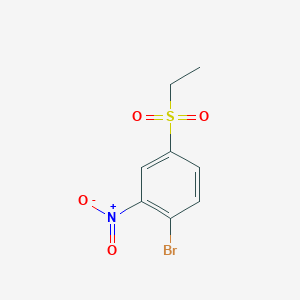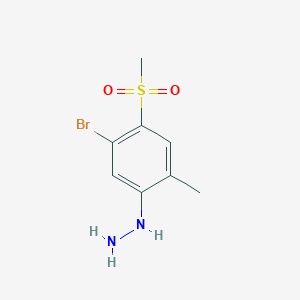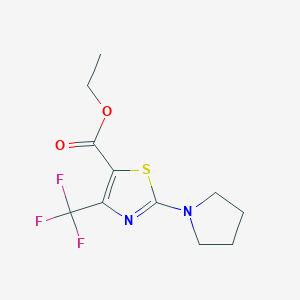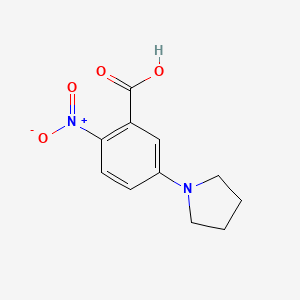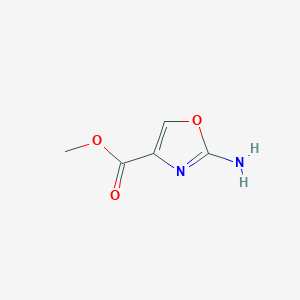![molecular formula C11H11ClN2S B1346464 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 81765-97-1](/img/structure/B1346464.png)
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
概要
説明
The compound 4-Chloro-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a derivative of the thienopyrimidine family, which is a class of heterocyclic compounds containing a fused thiophene and pyrimidine ring system. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in the synthesis of more complex heterocyclic compounds.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the methylation of 2-chloro-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidine leads to the formation of a 3-methyl derivative as a major product, indicating that the methylation process favors substitution at the 3-position of the hexahydrothienopyrimidine ring system . Furthermore, the alkylation with α-carbonylalkyl halides also predominantly occurs at the 3-position. The alkylated compounds can be hydrolyzed and oxidized to form dehydrogenated derivatives, which can be further used to synthesize new heterocycles such as imidazo[1,2-a]thieno[2,3-d]pyrimidine and oxazolo[3,2-a]thieno[2,3-d]pyrimidine .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-Chloro-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is not provided in the given data, the general structure of thienopyrimidine derivatives consists of a thiophene ring fused to a pyrimidine ring. The position of the chlorine and methyl groups on the compound would influence its reactivity and the types of chemical reactions it can undergo.
Chemical Reactions Analysis
The chemical reactivity of thienopyrimidine derivatives is influenced by the substituents on the rings. For example, the presence of a chlorine atom can make the compound susceptible to nucleophilic substitution reactions with amines, as seen in the synthesis of various 4-substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidines . These reactions expand the chemical diversity of the thienopyrimidine derivatives and allow for the exploration of their biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine would be expected to include typical characteristics of small organic molecules, such as melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of a chlorine atom could increase the compound's polarity, potentially affecting its solubility and reactivity. The specific properties would be determined by the molecular structure and the electronic effects of the substituents on the heterocyclic rings.
科学的研究の応用
-
Synthesis of Thieno and Furo Pyrimidines Derivatives
- Field : Organic Chemistry
- Application : This compound is used as a reactant for the synthesis of thieno and furo pyrimidines derivatives .
- Method : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis procedures .
- Results : These derivatives are used as c-Met inhibitors, which have potential as antitumor agents .
-
Therapeutic Applications
- Field : Medicinal Chemistry
- Application : Thiophene and its substituted derivatives, which include “4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”, have a wide range of therapeutic properties .
- Method : The specific methods of application are not detailed in the source, but it typically involves pharmaceutical formulation and administration .
- Results : These compounds have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Sure, here are some more potential applications of “4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”:
-
Synthesis of Pyrimidine-Derived Indole Ribonucleosides
- Field : Medicinal Chemistry
- Application : This compound can be used in the synthesis of pyrimidine-derived indole ribonucleosides .
- Method : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis procedures .
- Results : The synthesized compound exhibited notable cytotoxicity in HepG2 cells and THP-1 with IC 50 of 0.175 and 1.565 μM .
-
Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : Hydrazonoyl halides, which can be synthesized from this compound, are widely used as reagents for the synthesis of heterocyclic compounds .
- Method : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis procedures .
- Results : 1,3,4-Thiadiazoles are among the most common heterocyclic pharmacophores synthesized from hydrazonoyl halides .
Sure, here are two more potential applications of “4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”:
-
Synthesis of Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
- Field : Medicinal Chemistry
- Application : This compound can be used in the synthesis of pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .
- Method : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis procedures .
- Results : The synthesized compounds have been reported to possess antimicrobial, antioxidative, antibiotic, and anticancer properties .
-
Synthesis of 4-Hydroxy-2(1H)-quinolinone Derivatives
- Field : Medicinal Chemistry
- Application : This compound can be used in the synthesis of 4-hydroxy-2(1H)-quinolinone derivatives .
- Method : The specific methods of synthesis are not detailed in the source, but it typically involves organic synthesis procedures .
- Results : The synthesized compound has been known to be an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
特性
IUPAC Name |
4-chloro-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-6-13-10(12)9-7-4-2-3-5-8(7)15-11(9)14-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUCJFANWYVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002193 | |
| Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
CAS RN |
81765-97-1 | |
| Record name | 81765-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901002193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

